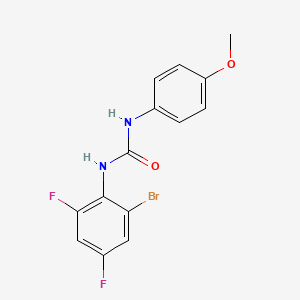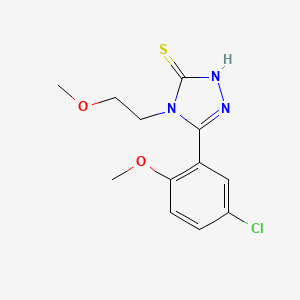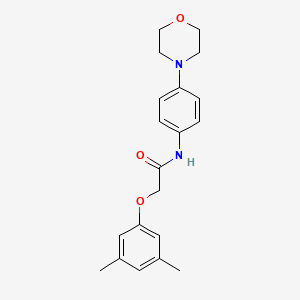![molecular formula C19H15IN2O4 B4802537 (2Z)-3-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B4802537.png)
(2Z)-3-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(2Z)-3-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A possible synthetic route could include:
Starting Materials: The synthesis might begin with commercially available starting materials such as 3-iodo-5-methoxyphenol and 3-nitrobenzaldehyde.
Formation of Intermediate Compounds: The initial steps could involve the protection of hydroxyl groups, nitration, and halogenation to form intermediate compounds.
Coupling Reactions: The key step might involve a coupling reaction, such as a Heck or Suzuki coupling, to form the carbon-carbon double bond.
Final Steps: The final steps could include deprotection and purification to obtain the desired compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Medicine
Therapeutic Agents: Exploration of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic tools.
Industry
Materials Science: Use in the synthesis of materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example:
Biological Activity: Interaction with specific enzymes or receptors in biological systems.
Catalytic Activity: Coordination with metal centers in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[3-iodo-5-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile: Lacks the prop-2-en-1-yloxy group.
(2Z)-3-[3-iodo-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile: Lacks the methoxy group.
Uniqueness
Functional Groups: The presence of multiple functional groups (iodo, methoxy, prop-2-en-1-yloxy, nitro) makes it unique.
Properties
IUPAC Name |
(Z)-3-(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O4/c1-3-7-26-19-17(20)9-13(10-18(19)25-2)8-15(12-21)14-5-4-6-16(11-14)22(23)24/h3-6,8-11H,1,7H2,2H3/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWISWKVVLTUFZ-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])I)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=CC(=CC=C2)[N+](=O)[O-])I)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate](/img/structure/B4802454.png)
![METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE](/img/structure/B4802462.png)
![4-{[(2-methyl-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4802479.png)
![1-(1-Benzylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4802483.png)
![4-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)phenyl thiocyanate](/img/structure/B4802498.png)
![4-({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4802502.png)
![2-(4-Methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B4802510.png)

![3-(4-bromophenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4802526.png)

![1-[(4-tert-butylbenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4802547.png)
![2-(4-METHYLPIPERIDIN-1-YL)-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE](/img/structure/B4802559.png)
![2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate](/img/structure/B4802562.png)

